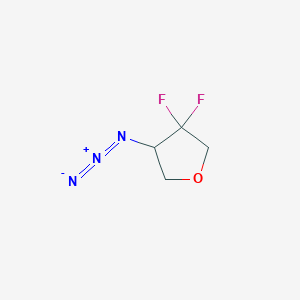
4-Azido-3,3-difluorooxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-3,3-difluorooxolane is a fluorinated organic azide compound It is characterized by the presence of an azide group (-N3) and two fluorine atoms attached to an oxolane ring
作用機序
Target of Action
Azido compounds are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
Azido compounds, in general, are known to undergo reactions such as staudinger reduction, schmidt rearrangement, and curtius rearrangement . These reactions can lead to the formation of various products, which can interact with biological targets in different ways.
Biochemical Pathways
Azido compounds are known to be involved in various biochemical reactions due to their high reactivity .
Pharmacokinetics
Azido compounds are known to have diverse pharmacokinetic properties depending on their structure and the biological system in which they are present .
Result of Action
Azido compounds, in general, are known to have various biological effects due to their high reactivity and ability to form various products through different reactions .
Action Environment
The action, efficacy, and stability of 4-Azido-3,3-difluorooxolane can be influenced by various environmental factors. These factors can include temperature, pH, presence of other chemicals, and the specific biological system in which the compound is present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3,3-difluorooxolane typically involves nucleophilic substitution reactions. One common method is the reaction of 3,3-difluorooxolane with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild heating conditions to facilitate the substitution of a leaving group (e.g., a halide) with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .
化学反応の分析
Types of Reactions: 4-Azido-3,3-difluorooxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can react with alkynes in a 1,3-dipolar cycloaddition (Huisgen cycloaddition) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., CH3CN, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products:
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
4-Azido-3,3-difluorooxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug discovery and development, especially in the synthesis of bioactive compounds.
類似化合物との比較
3-Azido-3,3-difluoropropane: Similar structure with an azide group and two fluorine atoms but with a propane backbone.
4-Azido-3,3-difluorobutane: Similar structure with an azide group and two fluorine atoms but with a butane backbone.
3,3-Difluoro-4-azidobutanol: Contains an azide group and two fluorine atoms with an additional hydroxyl group.
Uniqueness: 4-Azido-3,3-difluorooxolane is unique due to its oxolane ring structure, which imparts different chemical properties compared to linear or branched analogs.
特性
IUPAC Name |
4-azido-3,3-difluorooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNZKWBRWDYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













